Spiro[3.3]heptan-2-one
Overview
Description
Spiro[3.3]heptan-2-one is a bicyclic organic compound with the molecular formula C7H10O . It is also known by other synonyms such as norcamphor or exo-dicyclopentadiene. The compound has a molecular weight of 110.15 g/mol .
Synthesis Analysis
The synthesis of this compound has been explored in several studies. For instance, a process has been shown to be fully regio- and stereospecific when starting from a substituted cyclopropanone equivalent, leading to optically active 3-substituted spiro[3.3]heptan-1-ones . The reaction likely proceeds via initial protonation of the bicyclobutyl moiety followed by [1,2]-rearrangement of the resulting cyclopropylcarbinyl cation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a spiro arrangement, where two cycloalkane rings share a single atom . The InChI code for the compound is 1S/C7H10O/c8-6-4-7(5-6)2-1-3-7/h1-5H2 .Chemical Reactions Analysis
The carbonyl group on the spiro[3.3]heptane ring is suitable for a series of addition reactions and condensations necessary for ketones . Furthermore, the preparation of versatile azaspiro[3.3]heptanes carrying multiple exit vectors has been disclosed .Physical and Chemical Properties Analysis
This compound has a molecular weight of 110.15 g/mol, and its exact mass and monoisotopic mass are 110.073164938 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 123 . The compound is covalently bonded and is canonicalized .Scientific Research Applications
Synthesis and Structural Analysis
Building Blocks in Drug Discovery
Spiro[3.3]heptane-1,6-diamines have been synthesized as monoprotected diamines, serving as building blocks in drug discovery. Structural analysis suggests that certain spiro[3.3]heptanes can be used as surrogates for cyclohexane derivatives in optimizing ADME parameters of lead compounds (Chernykh et al., 2015).
Radical Generation and Spectroscopy
The generation and observation of spiro[3.3]heptan-3-yl radicals via bromine abstraction and hydrogen abstraction from spiro[3.3]heptane are reported, with insights into their structural similarity to cyclobutyl radicals (Roberts, Walton, & Maillard, 1986).
Heterocyclic Spirocyclic Systems
New substituted heterocyclic spiro[3.3]heptanes have been synthesized as alternatives to unstable 1,3-heteroatom-substituted cyclohexanes, providing potential applications in medicinal chemistry (Burkhard et al., 2010).
Optical and Physical Properties
Optically Active Compounds
The synthesis of optically active spiro[3.3]heptane-2,6-dicarboxylic acid and its derivatives has been explored, revealing properties like positive Cotton effects, which could have implications in material science (Tang, Miura, Imae, & Kawakami, 1999).
Enzyme-Catalyzed Asymmetric Synthesis
Enzymatic processes have been utilized for the asymmetric synthesis of spiro[3.3]heptane derivatives with axial chirality, which is significant for stereochemistry studies (Naemura & Furutani, 1990).
Fluorinated Building Blocks
The synthesis of fluorinated analogs based on the spiro[3.3]heptane motif has been achieved, creating compounds that could be useful in medicinal chemistry due to their three-dimensional shape and fluorine substitution patterns (Chernykh et al., 2016).
Chemical Reactions and Transformations
Skeletal Reorganization
Rhodium(I)-catalyzed skeletal reorganization of benzofused spiro[3.3]heptanes has been studied, leading to the formation of substituted naphthalenes through sequential C-C bond oxidative addition and elimination processes (Matsuda, Yuihara, & Kondo, 2016).
Spirobicyclic Sulfonate Salts
An improved synthesis of 2-oxa-6-azaspiro[3.3]heptane has been developed, providing more stable and soluble sulfonic acid salts, thus expanding its applications in various reaction conditions (van der Haas et al., 2017).
Asymmetric 1,3-Dipolar Cycloaddition
Catalytic asymmetric synthesis of 5-aza-spiro[2,4]heptanes, valuable for drug discovery, has been achieved through 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate (Liu et al., 2011).
Applications in Solar Cells
- Hole-Transporting Material in Solar Cells: A spiro[3.3]heptane-2,6-dispirofluorene based hole-transporting material, SDF-OMeTAD, has been synthesized and used in perovskite solar cells, demonstrating competitive power conversion efficiency (Li et al., 2017).
Safety and Hazards
Spiro[3.3]heptan-2-one is classified as a flammable liquid and vapor. It is harmful if swallowed and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Future Directions
The spiro[3.3]heptane core, with the non-coplanar exit vectors, has been shown to be a saturated benzene bioisostere . This scaffold has been incorporated into the anticancer drug sonidegib (instead of the meta-benzene), the anticancer drug vorinostat (instead of the phenyl ring), and the anesthetic drug benzocaine (instead of the para-benzene) . This suggests potential future directions in drug discovery and design.
Properties
IUPAC Name |
spiro[3.3]heptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-6-4-7(5-6)2-1-3-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAIWGRQECAIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30152-57-9 | |
Record name | spiro[3.3]heptan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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